Benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazine derivatives. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a highly substituted imidazo[1,5-a]pyrazine core. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,5-a]pyrazine Core: The imidazo[1,5-a]pyrazine core is synthesized through the cyclization of appropriate precursors, such as 1,3-diketones or malondialdehyde derivatives, with 1H-imidazol-4(5)-amine.
Bromination and Chlorination: The synthesized imidazo[1,5-a]pyrazine core undergoes bromination and chlorination to introduce the bromo and dichloro substituents at specific positions.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where the imidazo[1,5-a]pyrazine core reacts with piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and dichloro substituents on the imidazo[1,5-a]pyrazine core can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and benzyl group.
Cyclization Reactions: The imidazo[1,5-a]pyrazine core can participate in cyclization reactions to form new heterocyclic compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Chlorinating Agents: Such as thionyl chloride or phosphorus pentachloride for chlorination.
Nucleophiles: Such as piperidine derivatives for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer, antiviral, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate
- Benzyl 3-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate
Uniqueness
Benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is unique due to the presence of both bromo and dichloro substituents on the imidazo[1,5-a]pyrazine core, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H17BrCl2N4O2 |
---|---|
Molecular Weight |
484.2 g/mol |
IUPAC Name |
benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H17BrCl2N4O2/c20-16-15-17(22)23-9-14(21)26(15)18(24-16)13-7-4-8-25(10-13)19(27)28-11-12-5-2-1-3-6-12/h1-3,5-6,9,13H,4,7-8,10-11H2 |
InChI Key |
YTPWMSVHLPTOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=C4N3C(=CN=C4Cl)Cl)Br |
Origin of Product |
United States |
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